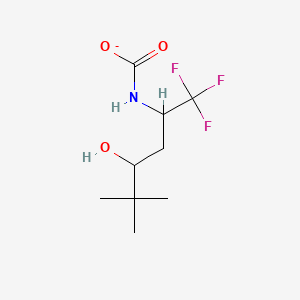

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate

Beschreibung

N-(1,1,1-Trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a hexan-2-yl backbone substituted with trifluoromethyl, hydroxyl, and dimethyl groups.

Eigenschaften

Molekularformel |

C9H15F3NO3- |

|---|---|

Molekulargewicht |

242.22 g/mol |

IUPAC-Name |

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate |

InChI |

InChI=1S/C9H16F3NO3/c1-8(2,3)6(14)4-5(9(10,11)12)13-7(15)16/h5-6,13-14H,4H2,1-3H3,(H,15,16)/p-1 |

InChI-Schlüssel |

QWJJNWGXHSWQHA-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)(C)C(CC(C(F)(F)F)NC(=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate typically involves the reaction of 1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-one with an appropriate carbamoylating agent. Commonly used agents include isocyanates or carbamoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification steps, including crystallization or chromatography, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(1,1,1-Trifluor-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Carbamateinheit kann zu einem Amin reduziert werden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Carbamaten oder anderen Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1,1,1-Trifluor-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppen erhöhen die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Die Carbamateinheit kann kovalente Bindungen mit aktiven Zentren von Enzymen eingehen, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen, was zu den biologischen Wirkungen der Verbindung beiträgt.

Wirkmechanismus

The mechanism of action of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (2017) documents several thiazolylmethylcarbamate analogs, which share carbamate functionality but differ in backbone and substituent composition. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Backbone Variability :

- The target compound features a linear hexan backbone with trifluoromethyl and dimethyl groups, favoring rigidity and hydrophobic interactions. In contrast, analogs like Compound l and m incorporate diphenylhexane backbones , introducing aromaticity and conformational flexibility .

Substituent Effects :

- Trifluoromethyl vs. Thiazolylmethyl : The CF₃ group in the target enhances electron-withdrawing effects and metabolic resistance compared to thiazolylmethyl’s aromatic heterocycle, which may improve target binding in biological systems.

- Hydroxyl vs. Hydroperoxy : The target’s hydroxyl group is less reactive than the hydroperoxy group in Compound m , which could participate in redox reactions or degradation pathways .

Functional Group Diversity :

- Carbamate vs. Ureido Linkages : While the target relies solely on carbamate functionality, analogs like Compound m integrate methylureido linkages , expanding hydrogen-bonding and steric profiles.

Research Implications and Limitations

- SHELX in Structural Analysis : The crystallographic refinement software SHELX is widely used for small-molecule structure determination, suggesting that the target compound’s conformation and intermolecular interactions (e.g., H-bonding via hydroxyl/carbamate groups) could be elucidated using this tool.

- However, the absence of explicit bioactivity or stability data for the target compound limits direct functional comparisons.

Biologische Aktivität

N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Formula :

- Molecular Weight : 196.1669 g/mol

- CAS Number : 22767-90-4

The structural representation includes a carbamate functional group linked to a trifluorinated and hydroxylated alkyl chain, which contributes to its biological properties.

Research indicates that N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a non-covalent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various strains of bacteria. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, enabling the compound to scavenge free radicals and mitigate oxidative stress.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 27.04 - 106.75 | |

| Antibacterial Activity | MIC 125 - 250 | |

| Antioxidant Activity | TBD | TBD |

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on AChE Inhibition :

- Researchers synthesized derivatives of N-(1,1,1-trifluoro-4-hydroxy-5,5-dimethylhexan-2-yl)carbamate and evaluated their inhibitory effects on AChE. The findings indicated that some derivatives exhibited IC50 values lower than commercially available inhibitors like rivastigmine, suggesting enhanced potency.

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations ranging from 125 µM to 250 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.